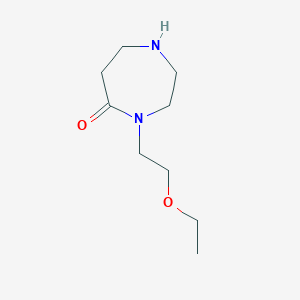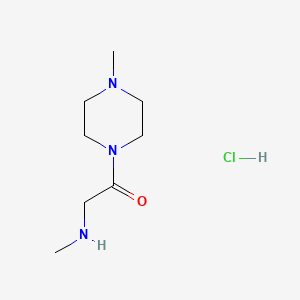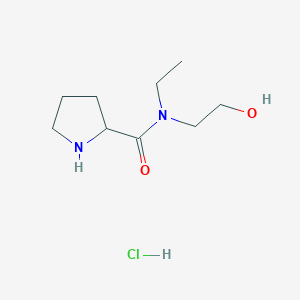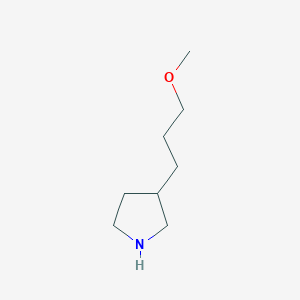
N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine
Übersicht
Beschreibung
“N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide” is a related compound with the molecular formula C14H11BrF2N2O2 . Another related compound is “N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine” with the formula C12H11BrN2 .
Molecular Structure Analysis
The molecular structure of a related compound, “N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide”, has been analyzed .Physical And Chemical Properties Analysis
The related compound “N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide” has a density of 1.6±0.1 g/cm3, a boiling point of 368.1±42.0 °C at 760 mmHg, and a flash point of 176.4±27.9 °C .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Affinity
The novel class of compounds related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine demonstrates high affinity for sigma receptors. One study found that derivatives of this compound class exhibit subnanomolar affinity, suggesting their potential in determining the functional role of sigma receptors and in developing novel therapeutic agents (de Costa et al., 1992).
Synthesis and Characterization
Pharmaceutical Synthesis
Compounds like 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate have been utilized in the synthesis of peptides, including those with N-methyl amino acid residues. This shows the relevance of these compounds in complex pharmaceutical synthesis processes (Li-peng & Xu Cheng, 2000).
Imaging Agent Development
Related compounds have been synthesized and evaluated as potential imaging agents for sigma-1 and sigma-2 binding sites, indicating their usefulness in diagnostic imaging (He et al., 1993).
Metabolic Studies
Compounds structurally similar to N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine have been synthesized and studied as metabolites of other drugs, such as the antipsychotic benzamide remoxipride. This research is critical for understanding drug metabolism and its implications (Gawell et al., 1989).
Eigenschaften
IUPAC Name |
5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-3-17(12-7-5-4-6-8-12)14-9-11(2)13(15)10-16-14/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCSOSBBNQFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=C(C(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423952.png)

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol](/img/structure/B1423955.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)
![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)
![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)



![2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine](/img/structure/B1423965.png)
![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)
